Vinyl stearate

Übersicht

Beschreibung

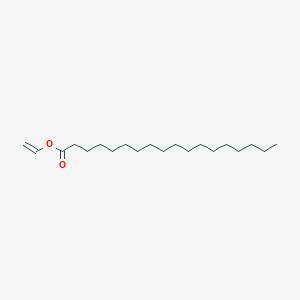

Vinyl stearate, also known as vinyl octadecanoate, is an organic compound with the chemical formula C20H38O2. It is an ester derived from stearic acid and vinyl alcohol. This compound is a colorless to pale yellow liquid with low volatility and good stability. It is soluble in organic solvents such as chloroform, ethanol, and ether, and exhibits excellent heat and light resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vinyl stearate can be synthesized through the esterification of stearic acid with vinyl acetate in the presence of a catalyst. The reaction typically involves heating stearic acid and vinyl acetate with a small amount of sulfuric acid as a catalyst. The mixture is refluxed, and the excess vinyl acetate is distilled off to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the transesterification of stearic acid with vinyl acetate. The process involves the use of mercuric acetate as a catalyst and is carried out under a nitrogen atmosphere to prevent polymerization. The reaction mixture is heated under reflux, and the product is purified by distillation .

Analyse Chemischer Reaktionen

Transvinylation Reactions

Vinyl stearate is synthesized via transvinylation, where stearic acid reacts with vinyl acetate in the presence of catalysts. This reversible reaction follows:

Key Parameters (US2949480A, US3000918A):

| Catalyst | Temperature | Reaction Time | Yield | By-product Removal Method |

|---|---|---|---|---|

| Mercuric acetate | 30–50°C | 30–96 hours | 89–93% | Distillation under vacuum |

| Sulfuric acid | 50°C | 30 hours | 93.5% | Neutralization with NaOH |

-

Mechanism : Mercury catalysts facilitate vinyl group transfer, while acidic conditions optimize equilibrium displacement toward this compound.

-

Industrial Purification : Unreacted stearic acid is removed via extraction with paraffin hydrocarbons (e.g., pentane) at <15°C to avoid mercury contamination .

Transesterification

This compound undergoes transesterification with alcohols or other esters to form modified esters:

Applications :

-

Antioxidant Modification : Lipase-catalyzed transesterification with (−)-Epigallocatechin-3-gallate (EGCG) enhances lipophilicity, achieving 65.2% conversion at 50°C/96 hours (PMC9424953).

-

Starch Ester Synthesis : Reaction with corn starch in DMSO yields starch stearate (DS = 0.24–2.96) using Na₂HPO₄ or K₂CO₃ catalysts .

Radical Polymerization

This compound polymerizes via radical mechanisms to form poly(this compound), a hydrophobic polymer used in coatings and adhesives:

Initiation Methods (EvitaChem, DTIC):

| Method | Conditions | Polymer Properties |

|---|---|---|

| Thermal initiation | 60–80°C with AIBN | Flexible, low glass transition |

| Electron beam | 10–50 kGy irradiation | High thermal stability (Tₘ = 65°C) |

| UV radiation | Benzophenone photoinitiator | Rapid curing, crosslinked networks |

-

Kinetics : Cure kinetics follow a second-order Arrhenius model, with activation energy (Eₐ) ≈ 60 kJ/mol for styrene-vinyl ester systems .

Hydrolysis

Acid- or base-catalyzed hydrolysis breaks the ester bond:

Conditions (US2949480A):

-

Acidic : 1M H₂SO₄ at 80°C → 98% stearic acid recovery.

-

Basic : 0.5M NaOH at 60°C → Complete saponification in 2 hours.

Esterification with Biomolecules

This compound modifies bioactive compounds to improve solubility or stability:

Case Study :

-

EGCG-Stearate Conjugate : Synthesized using lipase DF "Amano" 15, increasing lipid solubility by 12-fold while retaining 85% antioxidant activity .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Transvinylation | Vinyl acetate, Hg(OAc)₂ | This compound | Monomer synthesis |

| Transesterification | Lipases, alcohols | Modified esters | Drug delivery systems |

| Polymerization | AIBN, UV/EB irradiation | Poly(this compound) | Hydrophobic coatings |

| Hydrolysis | H₂SO₄/NaOH, H₂O | Stearic acid | Recycling processes |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Monolayer and Multilayer Systems

In material science, vinyl stearate is employed in the creation of monolayers and multilayers for various applications, including sensors and electronic devices. Its ability to form stable films makes it a valuable component in developing advanced materials.

Case Study: Coatings

This compound-based coatings demonstrate excellent resistance to heat and light, making them suitable for protective applications in automotive and aerospace industries. The incorporation of this compound into coating formulations has been shown to enhance durability and longevity under harsh environmental conditions .

Biomedical Applications

Drug Delivery Systems

This compound derivatives have been studied for their potential in drug delivery systems due to their lipophilic nature, which can enhance the bioavailability of poorly soluble drugs. Research has demonstrated that this compound can be used to create biodegradable polymeric materials that facilitate controlled drug release .

Case Study: Injectable Hydrogels

A notable application involves the design of injectable hydrogels based on this compound for use in surgical procedures. These hydrogels exhibit thixotropic behavior, allowing them to be easily extruded through narrow-gauge needles while providing structural support post-injection .

Industrial Applications

Adhesives and Sealants

This compound is widely used in the formulation of adhesives and sealants due to its excellent adhesive properties and compatibility with various substrates. Its incorporation improves the mechanical strength and thermal resistance of these products.

Case Study: Automotive Industry

In the automotive sector, this compound-modified adhesives are employed for bonding structural components. These adhesives provide enhanced performance under dynamic loading conditions, contributing to vehicle safety and durability .

Wirkmechanismus

Vinyl stearate is similar to other vinyl esters such as vinyl laurate, vinyl myristate, and vinyl palmitate. These compounds share similar chemical properties and undergo similar reactions. this compound is unique due to its longer carbon chain, which provides it with higher stability and lower volatility compared to shorter-chain vinyl esters .

Vergleich Mit ähnlichen Verbindungen

- Vinyl laurate

- Vinyl myristate

- Vinyl palmitate

- Vinyl oleate

Vinyl stearate’s unique properties make it a valuable compound in various scientific and industrial applications. Its stability, resistance to heat and light, and versatility in chemical reactions contribute to its widespread use.

Biologische Aktivität

Vinyl stearate, a vinyl ester of stearic acid, is a compound of increasing interest in various fields of biological and chemical research. Its unique structure allows it to participate in numerous biochemical processes, including enzymatic reactions and modifications of bioactive compounds. This article explores the biological activity of this compound, focusing on its applications in enzymatic reactions, antioxidant properties, and potential therapeutic uses.

This compound is characterized by the presence of a vinyl group (-CH=CH2) attached to the carboxylic acid moiety of stearic acid (C18H36O2). This structure allows it to undergo various chemical reactions, particularly esterification and transesterification, which are crucial in modifying other biomolecules.

Enzymatic Activity

Transesterification Reactions

This compound has been utilized as an acyl donor in enzymatic transesterification reactions. For example, it was found to enhance the lipophilicity and antioxidant capacity of (−)-Epigallocatechin-3-gallate (EGCG) when catalyzed by lipase DF "Amano" 15. The optimal conditions for this reaction were determined to be a molar ratio of this compound to EGCG of 3:1, with a conversion rate achieving 65.2% under specific conditions (50 °C for 96 hours) .

Antioxidant Properties

The antioxidant properties of this compound derivatives have been investigated, particularly in relation to their ability to inhibit lipid oxidation. EGCG stearyl derivatives synthesized from this compound showed significantly improved antioxidant activity compared to the parent compound. Specifically, these derivatives reduced the peroxide values (POVs) in soybean oil by 62.5% compared to EGCG alone .

Case Studies

1. Enzymatic Modification of EGCG

A study examined the enzymatic modification of EGCG using this compound as an acyl donor. The research highlighted that increasing the this compound concentration initially enhanced conversion rates but resulted in substrate inhibition at higher ratios. The study also provided detailed NMR and HPLC analyses confirming the formation of various EGCG stearyl derivatives .

2. Antioxidant Efficacy Evaluation

Another investigation focused on evaluating the antioxidant efficacy of the synthesized EGCG derivatives against common synthetic antioxidants like BHT and BHA. The results indicated that while the antioxidant capacity was lower than that of EGCG itself, it was superior to synthetic antioxidants under specific conditions .

Research Findings Summary

| Parameter | Value |

|---|---|

| Optimal this compound:EGCG Ratio | 3:1 |

| Conversion Rate | 65.2% |

| Reaction Temperature | 50 °C |

| Reaction Time | 96 hours |

| POV Reduction | 62.5% compared to EGCG |

Eigenschaften

IUPAC Name |

ethenyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSIMBWBBOJPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-95-6 | |

| Record name | Poly(vinyl stearate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20861736 | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-63-7 | |

| Record name | Vinyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of vinyl stearate?

A1: this compound has the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:

- Proton magnetic resonance (PMR) []: Used to investigate molecular motion in this compound and poly(this compound) at temperatures ranging from 77 to 340 K.

- Infrared (IR) spectroscopy [, , , ]: Employed to study the structure of this compound multilayers, its polymerization process, and the characterization of its copolymers.

- X-ray diffraction (XRD) [, , , , ]: Used to analyze the crystalline structure of this compound and its polymers, including the orientation of monomer units within the crystal lattice.

Q3: Does this compound exhibit any phase transitions?

A3: Yes, this compound undergoes a reversible transition at approximately 24.85 °C, as observed through dynamic shear compliance measurements and density-temperature curves []. This transition is attributed to alterations in the cross-sectional packing of the chains within the crystalline structure.

Q4: How is this compound polymerized?

A4: this compound can be polymerized through various methods, including:

- Emulsion polymerization [, ]: Involves the polymerization of this compound in an aqueous emulsion using a non-ionic emulsifying agent and potassium peroxydisulfate as an initiator.

- Solid-state polymerization [, , ]: this compound multilayers can be polymerized in the solid state using gamma radiation as an initiator.

- Cobalt-mediated radical polymerization (CMRP) []: Offers controlled polymerization of this compound in solution using cobalt(II) diacetylacetonate (Co(acac)2) as a mediator.

Q5: What is the role of this compound in copolymerization with other monomers?

A5: this compound often acts as an internal plasticizer when copolymerized with monomers like vinyl chloride and vinyl acetate [, , , ]. This means it enhances the flexibility and lowers the glass transition temperature (Tg) of the resulting copolymers.

Q6: How does side-chain crystallinity in this compound copolymers influence their properties?

A6: Side-chain crystallization in copolymers containing this compound can significantly impact their properties:

- Increased Tg: Crystallinity in the side chains can elevate the Tg of the copolymer []. This occurs because the crystalline regions restrict chain mobility, leading to a higher temperature requirement for the transition to a rubbery state.

- Modulus Enhancement: The presence of side-chain crystallites can enhance the modulus of the copolymer, particularly at temperatures below the melting point of the crystallites [].

Q7: What are the main applications of poly(this compound)?

A7: Poly(this compound) finds applications in various fields, including:

- Textile Industry: Used as an interfiber coating on cotton fabrics to impart water repellency and enhance flex abrasion resistance [].

- Paints and Coatings: Poly(this compound) latices, often synthesized through emulsion polymerization, can be utilized in the formulation of paints and coatings [].

- Biomedical Applications: The biocompatibility of poly(this compound) makes it suitable for potential applications in drug delivery systems and biomaterials [].

Q8: How does poly(this compound) behave as a plasticizer in blends with other polymers?

A8: Poly(this compound) exhibits plasticizing effects when blended with polymers like butadiene-acrylonitrile elastomers and poly(vinyl chloride) (PVC) [, ]. This enhances the flexibility, toughness, and low-temperature properties of the resulting blends.

Q9: What happens to poly(this compound) monolayers at the air-water interface upon compression?

A9: Poly(this compound) monolayers at the air-water interface exhibit interesting behavior upon compression:

- Domain Formation and Coalescence: At large areas per monomer unit, the monolayer appears heterogeneous, with solid-like and liquid-like domains. Upon compression, these domains coalesce, forming a more homogeneous monolayer [].

- Irreversible Collapse: Further compression leads to an irreversible collapse of the monolayer, forming three-dimensional structures like buckles and island-like protrusions. This behavior explains the hysteresis observed in surface pressure-area isotherms [].

Q10: How does humidity affect the properties of Langmuir films made from poly(this compound)?

A10: Unlike some other polymers, increased humidity does not seem to soften glassy Langmuir films of poly(this compound) by plasticizing the polymer material []. Instead, humidity appears to affect the surface pressure of poly(this compound) by influencing the rate of water evaporation and, consequently, the temperature at the film's surface. Higher humidity suppresses evaporation, raising the temperature and potentially softening the film [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.